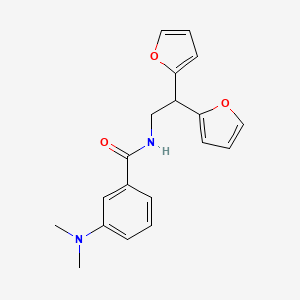
N-(2,2-di(furan-2-yl)ethyl)-3-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-di(furan-2-yl)ethyl)-3-(dimethylamino)benzamide, also known as DB844, is a chemical compound that has been extensively studied for its potential as an antiparasitic agent. This molecule belongs to the class of benzamides and has been shown to be effective against a range of parasitic diseases, including leishmaniasis, Chagas disease, and African sleeping sickness. In
Mechanism of Action
N-(2,2-di(furan-2-yl)ethyl)-3-(dimethylamino)benzamide works by inhibiting the activity of trypanothione reductase, an enzyme that is essential for the survival of parasitic organisms. Trypanothione reductase is responsible for maintaining the redox balance in these organisms by reducing trypanothione, a molecule that serves as a major antioxidant in these organisms. This compound binds to the active site of trypanothione reductase and prevents it from reducing trypanothione, leading to an accumulation of reactive oxygen species (ROS) and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to mammalian cells, making it a promising candidate for further development as a therapeutic agent. In addition to its antiparasitic activity, this compound has also been shown to have anti-inflammatory effects. This is likely due to its ability to inhibit the activity of trypanothione reductase, which is involved in regulating the redox balance in cells.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,2-di(furan-2-yl)ethyl)-3-(dimethylamino)benzamide is its low toxicity to mammalian cells, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to evaluate the efficacy and safety of this compound in humans.
Future Directions
There are several future directions for research on N-(2,2-di(furan-2-yl)ethyl)-3-(dimethylamino)benzamide. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the evaluation of this compound in combination with other antiparasitic agents, which may enhance its efficacy against parasitic diseases. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans, which will be essential for its eventual development as a therapeutic agent.
Synthesis Methods
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-3-(dimethylamino)benzamide involves a series of chemical reactions that start with the reaction of 3-(dimethylamino)benzoic acid with 2,2-di(furan-2-yl)ethanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-dimethylaminopyridine (DMAP) and an amine such as 2-aminoethanol to yield this compound.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)-3-(dimethylamino)benzamide has been extensively studied for its potential as an antiparasitic agent. It has been shown to be effective against various parasitic diseases, including leishmaniasis, Chagas disease, and African sleeping sickness. This compound works by inhibiting the activity of an enzyme called trypanothione reductase, which is essential for the survival of these parasites. This compound has also been shown to have low toxicity to mammalian cells, making it a promising candidate for further development as a therapeutic agent.
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-21(2)15-7-3-6-14(12-15)19(22)20-13-16(17-8-4-10-23-17)18-9-5-11-24-18/h3-12,16H,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWDAQXSKDPGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

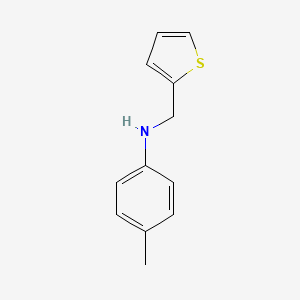
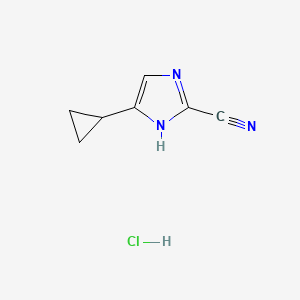

![N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424900.png)

![ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2424903.png)
![2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2424905.png)
![1-({1-[2-(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2424907.png)
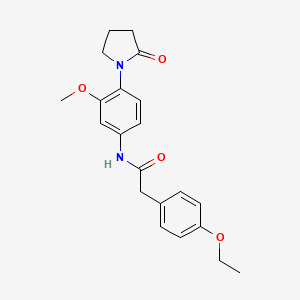
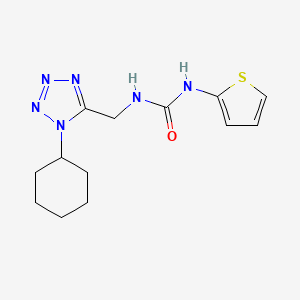
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2424914.png)

